molecular formula C19H21BrS3 B14191899 2,2',2''-(7-Bromoheptane-1,1,1-triyl)trithiophene CAS No. 928265-56-9

2,2',2''-(7-Bromoheptane-1,1,1-triyl)trithiophene

Cat. No.: B14191899
CAS No.: 928265-56-9
M. Wt: 425.5 g/mol
InChI Key: JAOIJEZRDPLRQW-UHFFFAOYSA-N
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Description

2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is a compound that features a heptane backbone with a bromine atom and three thiophene rings attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene typically involves the bromination of heptane followed by the introduction of thiophene rings. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The thiophene rings can be introduced through a series of coupling reactions using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) under reflux conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the thiophene rings.

Scientific Research Applications

2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene involves its interaction with molecular targets through its bromine and thiophene moieties. The bromine atom can participate in halogen bonding, while the thiophene rings can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoheptane: A simpler compound with a single bromine atom on a heptane chain.

    1-Bromoheptane: Another brominated heptane derivative with the bromine atom at a different position.

    Bromotriphenylethylene: A compound with a bromine atom and three phenyl rings, similar in structure but with different electronic properties.

Uniqueness

2,2’,2’'-(7-Bromoheptane-1,1,1-triyl)trithiophene is unique due to the presence of three thiophene rings, which impart distinct electronic and structural characteristics. These features make it a valuable compound for research in materials science and organic electronics.

Properties

CAS No.

928265-56-9

Molecular Formula

C19H21BrS3

Molecular Weight

425.5 g/mol

IUPAC Name

2-(7-bromo-1,1-dithiophen-2-ylheptyl)thiophene

InChI

InChI=1S/C19H21BrS3/c20-12-4-2-1-3-11-19(16-8-5-13-21-16,17-9-6-14-22-17)18-10-7-15-23-18/h5-10,13-15H,1-4,11-12H2

InChI Key

JAOIJEZRDPLRQW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CCCCCCBr)(C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

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